molecular formula C9H14N2OSSi B8324631 2-(2-Methyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile

2-(2-Methyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile

Cat. No. B8324631
M. Wt: 226.37 g/mol
InChI Key: GPHKTOCHCQASAS-UHFFFAOYSA-N
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Patent
US09238026B2

Procedure details

Acetyl chloride 725 μL, 10.2 mmol) was dropped at 0° C. in methanol (10 mL). After 30 minutes, a solution of 2-(2-methyl-1,3-thiazol-4-yl)-2-[(trimethylsilyl)oxy]acetonitrile (15a) (3.93 mmol) in methanol (30 mL) was added at 0° C. to the reaction. The mixture was then warmed at room temperature for 20 hours and concentrated under vacuum. A saturated aqueous solution of sodium bicarbonate (20 mL) was added to the residue and extracted with dichloromethane (2×20 mL). The organic layer was washed with brine (10 mL), dried over sodium sulfate, filtered and evaporated under reduced pressure. The residue was purified by flash chromatography on silica gel (dichloromethane/ethyl acetate 80/20) to afford the desired hydroxyl-ester (15b) as a yellow oil (560 mg, 2.99 mmol, 90%).
Quantity
725 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.93 mmol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:3])C.[CH3:5][C:6]1[S:7][CH:8]=[C:9]([CH:11]([O:14][Si](C)(C)C)[C:12]#N)[N:10]=1.C[OH:20]>>[OH:14][CH:11]([C:9]1[N:10]=[C:6]([CH3:5])[S:7][CH:8]=1)[C:12]([O:3][CH3:1])=[O:20]

Inputs

Step One
Name
Quantity
725 μL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.93 mmol
Type
reactant
Smiles
CC=1SC=C(N1)C(C#N)O[Si](C)(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
A saturated aqueous solution of sodium bicarbonate (20 mL) was added to the residue
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×20 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (dichloromethane/ethyl acetate 80/20)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(C(=O)OC)C=1N=C(SC1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.99 mmol
AMOUNT: MASS 560 mg
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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